Cas no 2445794-01-2 (methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate)
methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-26975785
- 2445794-01-2
- methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate
- methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate
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- Inchi: 1S/C16H25NO4/c1-14(2,3)21-13(19)17-9-15-5-10-7-16(15,12(18)20-4)8-11(10)6-15/h10-11H,5-9H2,1-4H3,(H,17,19)
- InChI Key: VUSQZKLMUMDLBG-UHFFFAOYSA-N
- SMILES: O(C)C(C12CC3CC1(CNC(=O)OC(C)(C)C)CC3C2)=O
Computed Properties
- Exact Mass: 295.17835828g/mol
- Monoisotopic Mass: 295.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 64.6Ų
methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26975785-1g |
methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate |
2445794-01-2 | 1g |
$0.0 | 2023-09-11 | ||
| Enamine | EN300-26975785-1.0g |
methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylate |
2445794-01-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate
Introduction to CAS No 2445794-01-2: Methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate
Methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate, identified by the CAS registry number 2445794-01-2, is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino acid derivatives and is characterized by its tricyclic framework and the presence of a tert-butoxycarbonyl (Boc) protecting group. The molecule's structure is notable for its potential applications in drug design and as an intermediate in the synthesis of bioactive compounds.
The compound's name reflects its structural composition: the "methyl" group indicates the esterification at the carboxylate position, while the "tert-butoxy" group highlights the presence of a Boc protecting group on the amino functionality. The tricyclo ring system, specifically tricyclo[3.3.0.0³,⁷]octane, provides a rigid and stable framework that can be advantageous in various chemical reactions and biological interactions.
Recent studies have explored the synthesis and properties of this compound, with particular emphasis on its role as an intermediate in peptide synthesis and its potential as a building block for constructing bioactive molecules. Researchers have demonstrated that the Boc group can be selectively removed under mild conditions, making this compound highly versatile in organic synthesis.
In terms of applications, methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate has shown promise in medicinal chemistry due to its ability to serve as a precursor for more complex molecules with potential therapeutic effects. Its tricyclic structure contributes to its stability and bioavailability, making it an attractive candidate for further exploration in drug discovery programs.
From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry, which have provided insights into its molecular structure and reactivity. These studies have also highlighted its stability under various reaction conditions, further underscoring its utility in organic synthesis.
Moreover, recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining high yields and purity levels.
In conclusion, methyl 5-({(tert-butoxy)carbonylamino}methyl)tricyclo3.3.0.0,3,7octane-1-carboxylate (CAS No 2445794-01-2) is a significant molecule in contemporary organic chemistry with diverse applications ranging from peptide synthesis to drug discovery.
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